Technical Whitepaper: 2-(3,3-Dimethylcyclobutyl)acetonitrile
Technical Whitepaper: 2-(3,3-Dimethylcyclobutyl)acetonitrile
CAS 129415-86-7 | High-Value Aliphatic Scaffold for Drug Discovery
Executive Summary
2-(3,3-Dimethylcyclobutyl)acetonitrile (CAS 129415-86-7) is a specialized aliphatic building block increasingly utilized in the synthesis of small molecule therapeutics, particularly kinase inhibitors and protein degraders (PROTACs). Its core value lies in the 3,3-dimethylcyclobutyl moiety, which acts as a bioisostere for standard alkyl chains or cyclohexyl groups. This scaffold provides critical steric bulk and conformational restriction, improving metabolic stability (blocking metabolic soft spots) and optimizing ligand-protein binding interactions without the lipophilicity penalty often associated with larger rings.
This guide details the physicochemical profile, validated synthetic routes, downstream applications in medicinal chemistry, and safety protocols for researchers utilizing this intermediate.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
| Property | Data |
| CAS Number | 129415-86-7 |
| IUPAC Name | 2-(3,3-dimethylcyclobutyl)acetonitrile |
| Molecular Formula | C₈H₁₃N |
| Molecular Weight | 123.20 g/mol |
| SMILES | CC1(C)CC(CC#N)C1 |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~205°C (Predicted) |
| Density | ~0.85 g/cm³ |
| Solubility | Soluble in DCM, THF, Ethyl Acetate, Methanol |
| Storage | 2-8°C, Inert atmosphere (Argon/Nitrogen) |
Synthetic Pathways & Manufacturing
The synthesis of CAS 129415-86-7 typically proceeds via the homologation of 3,3-dimethylcyclobutanone or the functionalization of pinene-derived precursors. Below are the two primary industrial and laboratory routes.
Route A: Horner-Wadsworth-Emmons (HWE) Homologation (Preferred)
This route is favored for its scalability and avoidance of highly toxic cyanide displacement steps on secondary carbons.
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Starting Material: 3,3-Dimethylcyclobutanone.
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Olefination: Reaction with diethyl (cyanomethyl)phosphonate in the presence of a base (NaH or KOtBu) yields the
-unsaturated nitrile. -
Reduction: Catalytic hydrogenation (Pd/C, H₂) reduces the exocyclic double bond to the saturated nitrile.
Route B: Displacement via Alcohol Intermediate
Used when starting from the carboxylic acid or alcohol.
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Precursor: (3,3-Dimethylcyclobutyl)methanol.
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Activation: Conversion of the alcohol to a mesylate (MsCl, Et₃N) or tosylate.
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Substitution: Nucleophilic displacement with Sodium Cyanide (NaCN) in DMSO or DMF.
Synthesis Workflow Diagram
Figure 1: Comparative synthetic pathways for CAS 129415-86-7. Route A (Top) is preferred for scale-up.
Applications in Drug Development
The nitrile group in CAS 129415-86-7 serves as a versatile "handle" for further chemical elaboration. It is rarely the final pharmacophore but rather a transient functional group used to install the 3,3-dimethylcyclobutyl ring into larger scaffolds.
Raf Kinase Inhibitors
In the development of Raf kinase inhibitors (e.g., for melanoma treatment), the nitrile is reduced to a primary amine: 2-(3,3-dimethylcyclobutyl)ethanamine .
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Mechanism: The amine reacts with isocyanates or activated carbamates to form urea linkages.
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Impact: The dimethylcyclobutyl group fits into hydrophobic pockets of the kinase domain (ATP-binding site), providing selectivity over other kinases.
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Reference: WO2013134298A1 describes urea derivatives incorporating this moiety to inhibit B-Raf V600E mutants.
PROTAC Linker Chemistry
Targeted Protein Degradation (PROTACs) requires precise linker geometry.
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Utility: The rigid yet aliphatic nature of the cyclobutyl ring is used to fine-tune the distance and orientation between the E3 ligase ligand (e.g., Cereblon binder) and the Target Protein ligand.
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Workflow: Nitrile
Acid Amide Coupling to Linker.
Experimental Protocol: Nitrile Reduction to Amine
Standard procedure for converting the nitrile to the primary amine building block.
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Setup: Charge a hydrogenation vessel with 2-(3,3-dimethylcyclobutyl)acetonitrile (1.0 eq) and Methanol (10 vol).
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Catalyst: Add Raney Nickel (50 wt% slurry in water, 0.2 eq by mass) or CoCl₂/NaBH₄ system.
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Reaction: Pressurize with H₂ (50 psi) and stir at RT for 12-24 hours. Note: Addition of NH₃ in MeOH prevents secondary amine formation.
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Workup: Filter catalyst through Celite (Caution: Pyrophoric). Concentrate filtrate.
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Yield: Expect >90% conversion to the amine.
Application Workflow Diagram
Figure 2: Downstream transformations of the nitrile into active pharmaceutical ingredients.
Quality Control & Analytics
To ensure the integrity of experimental results, the following analytical specifications should be met before using this reagent in synthesis.
| Method | Specification | Diagnostic Signals |
| ¹H NMR (400 MHz, CDCl₃) | >98% Purity | δ 1.10 (s, 6H) : Gem-dimethyl protons.δ 2.35 (d, 2H) : Methylene protons adjacent to nitrile.δ 1.8-2.1 (m, Ring H) : Cyclobutyl methine/methylene. |
| GC-MS | Single Peak | m/z 123 [M+] : Molecular ion.m/z 108 [M-CH₃] : Loss of methyl group.m/z 83 : Characteristic cyclobutyl fragment. |
| IR Spectroscopy | - | 2240-2250 cm⁻¹ : Sharp, weak band characteristic of saturated nitrile (C≡N). |
Safety & Handling (E-E-A-T)
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Toxicity: Like all aliphatic nitriles, this compound can metabolize to release cyanide ions in vivo, though the steric bulk of the cyclobutyl group may slow this process. Treat as acutely toxic by ingestion and inhalation.
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Skin Absorption: High permeability expected. Double-gloving (Nitrile over Latex) is recommended.
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Reactivity: Stable under ambient conditions. Incompatible with strong oxidizing agents and strong acids (hydrolysis risk).
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Disposal: All waste streams must be treated as cyanide-contaminated. Quench with bleach (sodium hypochlorite) at pH >10 to oxidize potential cyanide before disposal.
References
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Raf Inhibitor Compounds. World Intellectual Property Organization, WO2013134298A1, 2013. Link
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Compounds that mediate protein degradation and methods of use thereof. United States Patent, US20240317706A1, 2024. Link
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Process for preparing 3,3-dimethylbutyric acid. (Analogous chemistry for dimethyl-substituted scaffolds). United States Patent, US5907060A. Link
- Synthesis of 3,3-dimethylcyclobutanone.Organic Syntheses, Coll. Vol. 10, p. 289 (2004).
